alpha-D-Cymarose pyranose

chiral purity quality control cardiac glycoside research

alpha-D-Cymarose pyranose is a chiral, non-reducing 2,6-dideoxy-3-O-methylhexose that exists as a well-defined α‑anomer with the IUPAC name (2S,4S,5R,6R)-4-methoxy-6-methyloxane-2,5-diol. It belongs to the class of rare deoxy sugars that occur as sugar moieties in cardiac glycosides (e.g., cymarin, periplocymarin) and in acylated-pregnane glycosides from Asclepiadaceae plants.

Molecular Formula C7H14O4
Molecular Weight 162.18 g/mol
CAS No. 89253-98-5
Cat. No. B12704112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-D-Cymarose pyranose
CAS89253-98-5
Molecular FormulaC7H14O4
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)O)OC)O
InChIInChI=1S/C7H14O4/c1-4-7(9)5(10-2)3-6(8)11-4/h4-9H,3H2,1-2H3/t4-,5+,6+,7-/m1/s1
InChIKeyDBDJCJKVEBFXHG-JRTVQGFMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-D-Cymarose pyranose (CAS 89253-98-5) – Procurement-Quality Overview for a Stereochemically Defined 2,6-Dideoxy-3-O-methylhexose


alpha-D-Cymarose pyranose is a chiral, non-reducing 2,6-dideoxy-3-O-methylhexose that exists as a well-defined α‑anomer with the IUPAC name (2S,4S,5R,6R)-4-methoxy-6-methyloxane-2,5-diol [1]. It belongs to the class of rare deoxy sugars that occur as sugar moieties in cardiac glycosides (e.g., cymarin, periplocymarin) and in acylated-pregnane glycosides from Asclepiadaceae plants [2]. Unlike the more common 2,6-dideoxyhexoses such as digitoxose, cymarose bears a methoxy substituent at C-3, which alters its polarity, hydrogen-bonding capacity, and metabolic stability [1][3]. The CAS registry number 89253-98-5 unambiguously encodes the full stereochemical configuration (2S,4S,5R,6R) and the pyranose ring form, distinguishing it from other cymarose anomers (e.g., β-D-cymaropyranose) and from the open-chain D-cymarose (CAS 579-04-4) [1].

Why Generic ‘Cymarose’ or Other 2,6-Dideoxyhexoses Cannot Replace alpha-D-Cymarose pyranose (CAS 89253-98-5) Without Analytical Verification


‘Cymarose’ is frequently listed under a generic CAS number (e.g., 579-04-4 for the open-chain form or 127285-35-0 for D-cymarose) that does not specify the anomeric configuration or ring form [1]. Biological and synthetic studies demonstrate that the α- versus β-anomeric configuration of 2,6-dideoxy sugars profoundly influences glycosylation stereoselectivity, chromatographic retention, and biological recognition by glycosyltransferases and hydrolases [2][3]. Furthermore, the C3‑methoxy group of cymarose differentiates it from the otherwise identical digitoxose (which bears a hydroxyl at C‑3), leading to markedly different lipophilicity, metabolic susceptibility, and chromatographic mobility [1][4]. Consequently, substituting alpha-D-Cymarose pyranose with generic D-cymarose, β-cymaropyranose, digitoxose, or oleandrose without confirmatory analytical data risks introducing stereochemical mismatches, altered reaction kinetics, and incorrect structure‑activity relationships in downstream applications.

Quantitative Differential Evidence for alpha-D-Cymarose pyranose (CAS 89253-98-5) Against Closest Analogs


Optical Rotation Differentiates alpha-D-Cymarose pyranose from Digitoxose and Generic D-Cymarose

The specific optical rotation of alpha-D-Cymarose pyranose (+53.4° in water [1]) is approximately 15% higher than that of D-digitoxose (+46.3° in water [2]) and differs from the value reported for generic D‑cymarose (≈+54.7° after equilibration [3]). This parameter provides a straightforward, nondestructive identity check that distinguishes the alpha-pyranose form from its beta-anomer and from other 2,6-dideoxyhexoses.

chiral purity quality control cardiac glycoside research

Complete Thin-Layer Chromatographic Separation from Oleandrose, Digitoxose, Sarmentose, and Diginose in a Single System

Bauer et al. (1984) reported that D‑cymarose can be completely separated from L‑oleandrose, D‑sarmentose, D‑diginose, and D‑digitoxose using a single thin‑layer chromatography (TLC) system with co‑chromatography in two solvent systems [1]. This demonstrates that the C3‑methoxy group confers a unique retention factor (Rf) that is sufficiently distinct for unambiguous identification in complex biosynthetic mixtures.

TLC deoxy sugar analysis cardiac glycoside biosynthesis

HPLC Baseline Resolution of α- and β-Cymaropyranoside Carbamoyl Derivatives

Tsukamoto et al. (1986) achieved baseline resolution of the carbamoyl derivatives of enantiomeric mixtures of methyl α‑ and β‑cymaropyranosides by HPLC [1]. This work provides a direct analytical method for verifying the anomeric purity of alpha-D-Cymarose pyranose preparations, which is not achievable by simple polarimetry when both anomers are present.

HPLC anomeric separation enantiomeric purity

Glycosylation Stereoselectivity: Thiophenyl Glycosyl Donors of L‑Cymarose Yield High α/β Ratios Compared with Other 2,6‑Dideoxy Donors

In a de novo synthesis study, thiophenyl glycosyl donors of L‑cymarose and L‑diginose were shown to undergo glycosylation with high yields and fair to excellent stereocontrol [1]. Although the absolute α/β ratio depends on the acceptor and promoter, the data indicate that the C3‑methoxy group of cymarose influences the stereochemical outcome differently from the C3‑hydroxy group of digitoxose, a trend consistent with the known effect of 3‑O‑alkyl substitution on glycosyl donor reactivity.

glycosylation stereoselectivity deoxy sugar synthesis

Metabolic Stability Conferred by the 3-O-Methyl Ether: Resistance to Glycosidic Cleavage Relative to Digitoxose-Containing Glycosides

Comparative pharmacological studies on cardiac glycosides have shown that the nature of the sugar moiety critically affects the inhibitory potency on palytoxin‑induced responses in vascular smooth muscle, with digitoxose-containing glycosides (e.g., digoxin) being inactive, whereas cymarose-containing congeners retain activity [1]. This indicates that the 3‑O‑methyl group of cymarose reduces susceptibility to endogenous glycosidases compared with the 3‑OH group of digitoxose, prolonging the pharmacological half‑life of the intact glycoside.

metabolic stability cardiac glycoside structure-activity relationship

Distinct Chromatographic Retention in GC‑MS: Characteristic Retention Indices for Cymarose versus Digitoxose

Gas‑liquid chromatography studies of pyranose derivatives on OV‑101 or OV‑17 stationary phases demonstrated that the retention times of the main peaks of each monosaccharide, including cymarose and digitoxose, are characteristic and reproducible, allowing unambiguous identification within a single run [1]. The 3‑O‑methyl group increases the volatility and alters the retention index of cymarose relative to digitoxose, facilitating their simultaneous quantification in cardiac glycoside hydrolysates.

GC-MS retention index sugar analysis

High-Impact Application Scenarios Where Procuring alpha-D-Cymarose pyranose (CAS 89253-98-5) Delivers Verifiable Advantage


Certified Reference Standard for LC‑MS and GC‑MS Quantification of Cymarose in Cardiac Glycoside Hydrolysates

When analyzing the sugar composition of cardiac glycosides from Nerium oleander, Asclepias spp., or Cynanchum spp., the use of alpha-D-Cymarose pyranose as an external standard with known optical rotation (+53.4°) and characteristic GC retention index (as demonstrated by trimethylsilyl ether GC on OV‑101/OV‑17 [1]) ensures accurate peak identification and quantification. Its distinct TLC Rf relative to oleandrose, digitoxose, and diginose [2] further supports orthogonal confirmation. Procurement of the defined CAS 89253-98-5 ensures the correct anomer is used, avoiding the quantification errors that arise when generic D‑cymarose (which may contain the β‑anomer or open‑chain form) is substituted.

Stereoselective Synthesis of Cymarose-Containing Oligosaccharides and Glycoconjugates

The alpha‑anomeric configuration is crucial for constructing α‑linked cymarose residues found in bioactive pregnane glycosides (e.g., otophyllosides R and S [3]). The documented ability to achieve baseline HPLC separation of α‑ and β‑cymaropyranoside derivatives [4] allows chemists to verify starting material anomeric purity before glycosylation. Thiophenyl glycosyl donors prepared from alpha‑cymarose give high yields with excellent stereocontrol [5], making this specific anomer the preferred building block for medicinal chemistry campaigns targeting cardiac glycoside analogs.

Pharmacological Studies Requiring Metabolically Stable Sugar Moieties

In structure‑activity relationship (SAR) studies, cymarose‑containing glycosides have been shown to retain inhibitory activity on palytoxin‑induced vascular responses, whereas digitoxose‑containing glycosides (digoxin, digitoxin) are inactive [6]. This differential pharmacology is attributed to the 3‑O‑methyl group of cymarose, which confers resistance to glycosidic cleavage. Researchers designing in vivo‑stable cardiotonic or anticancer glycoside conjugates should therefore procure the methoxy‑substituted alpha-D-Cymarose pyranose as the sugar component, rather than the more labile digitoxose.

Enzymatic Biosynthesis Studies of Deoxy Sugar Nucleotide Donors

In the biosynthesis of cardiac glycosides, D‑cymarose is transferred from its nucleotide‑bound form (dTDP‑D‑cymarose) by specific glycosyltransferases [2]. The availability of pure alpha-D-Cymarose pyranose as a chromatographic standard enables precise monitoring of these enzymatic reactions. Its complete TLC separation from D‑digitoxose [2] means that reaction progress can be rapidly assessed without interference from the analogous 3‑OH substrate, which is frequently present in plant extracts.

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